rac 7,14-Dihydroxy Efavirenz-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 7,14-Dihydroxy Efavirenz-d4: is a deuterated analog of rac 7,14-Dihydroxy Efavirenz, which is a metabolite of Efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Efavirenz.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of rac 7,14-Dihydroxy Efavirenz-d4 involves multiple steps, starting from the parent compound Efavirenz. The process typically includes the introduction of deuterium atoms at specific positions to create the deuterated analog. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions: : rac 7,14-Dihydroxy Efavirenz-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated metabolites, while reduction can lead to the formation of deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
rac 7,14-Dihydroxy Efavirenz-d4 is widely used in scientific research, including:
Chemistry: Used to study the chemical properties and reactivity of Efavirenz and its metabolites.
Biology: Helps in understanding the metabolic pathways and biological effects of Efavirenz.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Efavirenz.
Industry: Employed in the development of new drugs and therapeutic agents targeting HIV-1.
Wirkmechanismus
rac 7,14-Dihydroxy Efavirenz-d4 exerts its effects by inhibiting the activity of viral RNA-directed DNA polymerase, also known as reverse transcriptase. This inhibition prevents the replication of HIV-1, thereby reducing the viral load in patients. The molecular targets include the reverse transcriptase enzyme, and the pathways involved are primarily related to the inhibition of viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac 7,14-Dihydroxy Efavirenz: The non-deuterated analog of rac 7,14-Dihydroxy Efavirenz-d4.
Efavirenz: The parent compound used in the treatment of HIV-1.
rac 8,14-Dihydroxy Efavirenz-d4: Another deuterated analog with similar properties.
Uniqueness: : this compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. The deuterated form is often preferred in research due to its enhanced stability and ability to provide more accurate data on metabolic pathways.
Eigenschaften
Molekularformel |
C14H9ClF3NO4 |
---|---|
Molekulargewicht |
351.70 g/mol |
IUPAC-Name |
6-chloro-7-hydroxy-4-[2-(2,2,3,3-tetradeuterio-1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(6-10(8)20)19-11(21)23-13(7,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/i1D2,2D2 |
InChI-Schlüssel |
KUTVEJICWJIROD-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C1(C(C1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O)([2H])[2H])[2H] |
Kanonische SMILES |
C1CC1(C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.